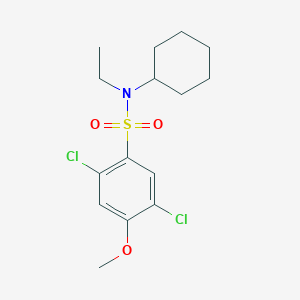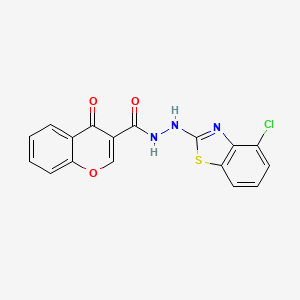
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chromene moiety, which is further functionalized with a carbohydrazide group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These activities suggest that the compound may interact with multiple targets, including enzymes involved in inflammation and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit key enzymes involved in inflammation and cell proliferation . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in inflammation .
Biochemical Pathways
This pathway is involved in the production of prostaglandins, which play a key role in inflammation. By inhibiting COX, these compounds can reduce the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and low toxicity, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects, likely due to their inhibition of cox and subsequent reduction in prostaglandin production . Some of these compounds also exhibit antimicrobial and antitumor effects, suggesting that they may have a broad range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 4-chloro-1,3-benzothiazole by reacting 4-chloroaniline with carbon disulfide and chlorine in the presence of a base.
Chromene Synthesis: The chromene moiety is synthesized by the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4H-chromene-4-one.
Coupling Reaction: The final step involves the coupling of the benzothiazole intermediate with the chromene derivative in the presence of hydrazine hydrate to form the target compound.
Industrial Production Methods
Industrial production of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 4-Chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Uniqueness
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is unique due to its dual functionality, combining the properties of benzothiazole and chromene moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-16(23)10-8-24-12-6-2-1-4-9(12)15(10)22/h1-8H,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWXDYKPGZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2999098.png)
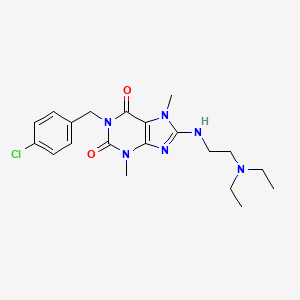
amino}pyridine-4-boronic acid](/img/structure/B2999101.png)
![N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2999102.png)
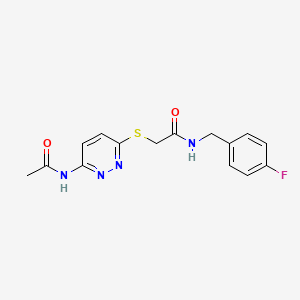
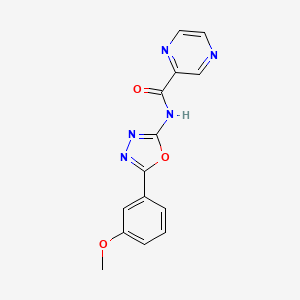
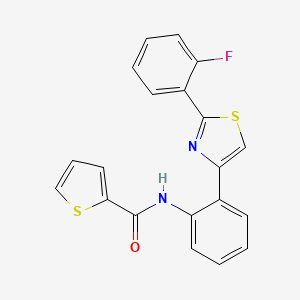
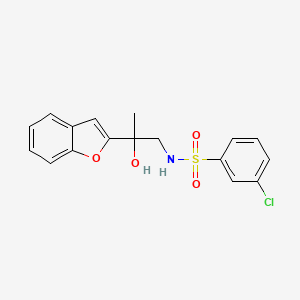
![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one](/img/structure/B2999112.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2999113.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2999115.png)
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2999116.png)

